1,9-Dioxaspiro[5.5]undec-2-en-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBHZSKCCKTAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1,9 Dioxaspiro 5.5 Undec 2 En 4 One Systems
Electrophilic and Nucleophilic Reaction Pathways
The conjugated system in 1,9-dioxaspiro[5.5]undec-2-en-4-one provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated ketone. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.
Nucleophilic Addition: Organocuprates, known for their propensity for 1,4-addition (Michael addition) to enones, are expected to react at the C3 position. Harder nucleophiles, such as organolithium or Grignard reagents, may favor 1,2-addition to the carbonyl group. For instance, the addition of the lithium acetylide of (R)-5-hexyn-3-ol to a related δ-valerolactone derivative serves as a key step in the synthesis of complex spiroketal structures. cdnsciencepub.com Similarly, the nucleophilic addition of an alkyne to an aldehyde fragment has been utilized in the total synthesis of ushikulide A, which features a related 1,7-dioxaspiro[5.5]undecane core. nih.gov
Electrophilic Reactions: The electron-rich double bond in the enone system can undergo electrophilic addition. For example, bromination reactions can be achieved using reagents like N-bromosuccinimide (NBS), which generates bromine in situ. google.com This reaction can lead to the formation of bromo-derivatives, which are valuable intermediates for further functionalization.
Rearrangement Reactions within the Dioxaspiro[5.5]undecane Core
The spiroketal core of 1,9-dioxaspiro[5.5]undecane systems can undergo various rearrangement reactions, often acid-catalyzed, to yield thermodynamically more stable products. The stability of spiroketals is governed by several factors, including the anomeric effect, which favors conformations where the non-bonding electrons of the ring oxygens can donate into the antibonding orbital of an adjacent C-O bond. thieme-connect.de
In some instances, rearrangement can lead to the formation of different ring systems. For example, the acid-catalyzed treatment of certain epoxy-dioxaspiro[5.5]undecanes can lead to allylic alcohols through an elimination pathway. mdpi.com The Beckmann rearrangement has also been employed as a key step in the synthesis of lactams fused to aromatic or heteroaromatic systems, starting from derivatives of the dioxaspiro[5.5]undecane scaffold. researchgate.net
Derivatization Strategies for Expanding Chemical Space and Synthetic Utility
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for exploring the chemical space around this core structure and for accessing compounds with potential biological activity.
Functionalization of the Enone Moiety: The carbonyl group can be reduced to the corresponding alcohol, which can then be further functionalized. The double bond can be dihydroxylated, epoxidized, or hydrogenated to introduce new stereocenters and functional groups. For example, the reduction of a related spiroketal ketone with subsequent functionalization has been a key strategy in the synthesis of various natural products.
Modification of the Spiroketal Core: The ether linkages of the spiroketal can be cleaved under harsh acidic conditions, although this is generally a disfavored reaction. More commonly, substituents on the carbon framework of the spiroketal are modified. For instance, Diels-Alder reactions have been used to synthesize 2,4-dioxaspiro[5.5]undecane and undec-8-ene derivatives, which have shown inhibitory activity against HIV integrase. nih.gov
A domino Prins strategy has been developed for the synthesis of 1,9-dioxaspiro[5.5]undecane derivatives under mild conditions using TMSOTf. researchgate.net This method is applicable to a wide range of substrates and allows for the introduction of various substituents.
| Starting Material | Reagent(s) | Product | Reference |
| Furylcarbinol | NBS, THF/H₂O | Dioxaspiroketal derivative | google.com |
| 1,3-Propanediol, Ketoester | Scandium triflate, Trimethylorthoformate | 1,5-Dioxaspiro[5.5]undecane derivative | nih.gov |
| Diol | Gold(I) chloride, PPTS | 1,7-Dioxaspiro[5.5]undecane derivative | nih.gov |
| Homoallylic alcohol, Aldehyde | TMSOTf | 1,9-Dioxaspiro[5.5]undecane derivative | researchgate.net |
Mechanistic Investigations of Characteristic Reactions of the this compound Scaffold
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for predicting reactivity and controlling stereochemical outcomes.
Mechanism of Spiroketalization: The formation of the spiroketal itself is typically an acid-catalyzed process involving the intramolecular attack of a hydroxyl group onto a carbonyl or a precursor such as a hemiketal. nih.gov The stereochemical outcome of this cyclization is often under thermodynamic control, favoring the most stable spiroketal isomer. thieme-connect.de Computational studies, including Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms and transition states of such cyclizations. umich.edu
Mechanism of Rearrangements: Rearrangement reactions often proceed through carbocationic intermediates, particularly under acidic conditions. The stability of these intermediates and the conformational biases of the spiroketal ring system dictate the reaction pathway and the structure of the final product. For instance, the isomerization of epoxides to allylic alcohols is believed to proceed via a β-elimination pathway. mdpi.com
Mechanism of Nucleophilic Addition: The regioselectivity of nucleophilic additions (1,2- vs. 1,4-addition) can be explained by Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles react preferentially at the harder electrophilic center (the carbonyl carbon), while softer nucleophiles favor the softer electrophilic center (the β-carbon).
| Reaction Type | Key Mechanistic Feature | Influencing Factors | Reference |
| Spiroketalization | Intramolecular nucleophilic attack | Acid catalysis, anomeric effect | thieme-connect.denih.gov |
| Epoxide Rearrangement | β-elimination | Base strength, solvent polarity | mdpi.com |
| Nucleophilic Addition | 1,2- vs. 1,4-addition | Hardness/softness of the nucleophile | N/A |
| Prins Cyclization | Oxocarbenium ion intermediate | Lewis acid catalyst, substrate structure | researchgate.net |
Occurrence and Biological Relevance of Spiroketals with the 1,9 Dioxaspiro 5.5 Undecane Skeleton
Natural Occurrence in Secondary Metabolites
The 1,9-dioxaspiro[5.5]undecane skeleton and its isomers, such as the more commonly cited 1,7-dioxaspiro[5.5]undecane, are integral to several classes of natural products. clockss.org These compounds are produced by a diverse range of organisms, from bacteria and fungi to insects and marine life, highlighting their evolutionary significance.
Polyether ionophores are complex natural products known for their ability to transport cations across lipid membranes. Many of these compounds, including well-known examples like monensin (B1676710) and lonomycin (B1226386) A, feature spiroketal systems as part of their structure. acs.orgacs.org The total synthesis of these antibiotics often involves strategies for constructing the spiroketal core. acs.orgacs.org The spiroketal moiety contributes to the rigid, cage-like structure that allows these molecules to selectively bind and transport ions, which is the basis of their biological and antimicrobial effects. Natural products containing the 1,7-dioxaspiro[5.5]undecane unit have been isolated from various sources, including marine sponges and fungi, where they exhibit potent biological activities. clockss.org For instance, spongistatins, extracted from marine sponges, are highly cytotoxic compounds that contain spiroketal units and inhibit microtubule assembly. google.com
One of the most well-documented roles of the dioxaspiro[5.5]undecane skeleton is in chemical communication between insects. The isomer 1,7-dioxaspiro[5.5]undecane, commonly known as olean, is a major component of the sex and aggregation pheromones of several insect species. researchgate.netmdpi.com It was first identified as the principal pheromone of the olive fruit fly (Bactrocera oleae, formerly Dacus oleae), where it plays a crucial role in attracting males. researchgate.netmdpi.com More recently, olean has also been identified as an intraspecific chemical cue for the jewel beetle Coraebus undatus. nih.gov The specific stereochemistry of the spiroketal is often critical for its biological activity, with different enantiomers sometimes eliciting different responses or being inactive. nih.govjst.go.jp
Table 1: Examples of Dioxaspiro[5.5]undecane-Containing Pheromones
| Compound Name | Isomer | Organism | Role |
|---|---|---|---|
| Olean | 1,7-Dioxaspiro[5.5]undecane | Bactrocera oleae (Olive fruit fly) | Sex pheromone researchgate.netmdpi.com |
| Olean | 1,7-Dioxaspiro[5.5]undecane | Coraebus undatus (Jewel beetle) | Intraspecific chemical cue nih.gov |
| (R)-(-)-1,7-Dioxaspiro[5.5]undecane | (R)-enantiomer | Dacus oleae (male) | Attractant jst.go.jp |
Molecular Mechanisms of Biological Activity
The unique and rigid three-dimensional structure conferred by the spiroketal moiety allows these molecules to interact with high specificity with biological macromolecules, leading to a range of potent biological effects.
Compounds containing the dioxaspiro[5.5]undecane skeleton have been identified as inhibitors of various enzymes. Synthetic derivatives of 2,4-dioxaspiro[5.5]undecane have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. nih.gov These compounds were found to block both the 3'-processing and strand transfer reactions catalyzed by the enzyme. nih.gov Another example is didemnaketal A, a natural product whose subunits have been shown to inhibit HIV-1 protease, another critical viral enzyme. acs.org Furthermore, certain spiroketal-containing natural products, such as 9,10-Deepithio-9,10-didehydroacanthifolicin, are potent inhibitors of phosphoserine/threonine protein phosphatases 1 and 2a. drugbank.com
Table 2: Enzyme Inhibition by Spiroketal-Containing Compounds
| Compound Class/Example | Target Enzyme | Biological Implication |
|---|---|---|
| 2,4-Dioxaspiro[5.5]undecane derivatives | HIV-1 Integrase | Antiviral (HIV) nih.gov |
| Didemnaketal A (subunits) | HIV-1 Protease | Antiviral (HIV) acs.org |
| 9,10-Deepithio-9,10-didehydroacanthifolicin | Protein Phosphatase 1 and 2a | Potent tumor promoter drugbank.com |
The biological activities of spiroketal-containing compounds often stem from their ability to interfere with intracellular signaling pathways and modulate protein function. For example, the high cytotoxicity of the spongistatins is linked to their capacity to inhibit the assembly of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. google.com By disrupting tubulin polymerization, these compounds halt cell division. google.com While direct studies on 1,9-Dioxaspiro[5.5]undec-2-en-4-one are lacking, reviews on related structures like 1,9-diazaspiro[5.5]undecanes show that this class of spiro-compounds can be used to treat various immune system and cell signaling disorders. nih.gov This suggests that the rigid spiro[5.5]undecane scaffold is a promising backbone for designing molecules that can modulate complex biological pathways.
Biosynthetic Pathways and Precursors Leading to Dioxaspiroketal Structures
The intricate structures of naturally occurring spiroketals are assembled through complex biosynthetic pathways, with the polyketide pathway being one of the most significant routes. Polyketides are a large and diverse class of secondary metabolites synthesized by modular enzymes known as polyketide synthases (PKSs).
The biosynthesis of a spiroketal typically begins with the assembly of a linear polyketide chain by the PKS machinery. mdpi.com This process involves the sequential condensation of small carboxylic acid-derived units, such as acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. mdpi.com The PKS modules control the selection of building blocks and the stereochemistry of the growing chain, leading to a vast diversity of polyketide backbones.
Following the assembly of the linear polyketide precursor, a series of post-PKS modifications occur, which are crucial for the formation of the spiroketal moiety. These modifications are catalyzed by a suite of "tailoring" enzymes. Key steps in the formation of a dioxaspiroketal structure include:
Oxidation: Cytochrome P450 monooxygenases often play a critical role in introducing hydroxyl groups at specific positions along the polyketide chain. This creates the necessary dihydroxyketone or polyhydroxy precursor for cyclization.
Cyclization/Ketalization: The formation of the spiroketal ring system occurs through an intramolecular ketalization reaction. This step is often spontaneous due to the favorable thermodynamics of forming the stable cyclic ketal structure. However, in many cases, this crucial cyclization is catalyzed by specific enzymes, such as spiroketal cyclases, which ensure the correct stereochemical outcome. researchgate.netnih.gov The biosynthesis of the antibiotic reveromycin A, for example, involves two key enzymes, a dihydroxy ketone synthase and a spiroacetal synthase, for the stereospecific formation of its spiroketal structure. mdpi.combiosynth.com
Further Modifications: After the spiroketal core is formed, additional tailoring enzymes can further modify the molecule, for instance, by glycosylation or acylation, to yield the final bioactive natural product.
The precursors for these biosynthetic pathways are derived from primary metabolism. The fundamental building blocks, acetyl-CoA and malonyl-CoA, are central metabolites in cellular metabolism, linking primary and secondary metabolic pathways. researchgate.net The availability of these precursors is essential for the production of polyketide-derived natural products, including spiroketals.
Table 1: Key Enzymes in Spiroketal Biosynthesis
| Enzyme Class | Function in Spiroketal Biosynthesis | Example |
| Polyketide Synthase (PKS) | Assembles the linear polyketide backbone from simple acyl-CoA precursors. | Erythromycin PKS |
| Cytochrome P450 Monooxygenase | Catalyzes regioselective hydroxylation of the polyketide chain to form diol or polyol precursors. | RevI in Reveromycin biosynthesis |
| Spiroketal Cyclase | Catalyzes the stereospecific intramolecular ketalization to form the spiroketal ring system. | AveC in Avermectin biosynthesis nih.gov |
| Dehydratase | Can be involved in the modification of the spiroketal structure after its formation. | AveC in Avermectin biosynthesis nih.gov |
Future Research Directions and Emerging Trends in 1,9 Dioxaspiro 5.5 Undec 2 En 4 One Chemistry
Development of Novel and Efficient Synthetic Methodologies
The construction of the spiroketal core remains a central topic in organic synthesis. While traditional methods often rely on the thermodynamically controlled acid-catalyzed cyclization of a dihydroxyketone precursor, modern research is geared towards more versatile and efficient strategies that offer kinetic control and greater substrate scope. mskcc.org
Condensation-Cyclization Strategies: A highly relevant and powerful method for constructing the related 1,7-dioxaspiro[5.5]undec-2-en-4-one system involves the condensation of a β-dicarbonyl dianion with a suitable lactone. researchgate.netrsc.org For instance, the reaction of the dianion of 2,4-pentanedione with tetrahydropyran-2-one yields the corresponding 2-methyl-1,7-dioxaspiro[5.5]undec-2-en-4-one. researchgate.netrsc.org This strategy is particularly promising for the synthesis of 1,9-dioxaspiro[5.5]undec-2-en-4-one and its derivatives, as it allows for the modular assembly of the two rings from different precursor fragments. Future work will likely focus on expanding the scope of both the dicarbonyl component and the lactone to generate a diverse library of spiroketal enones.
Oxidative Rearrangement of Furan (B31954) Precursors: Another key emerging methodology is the oxidative rearrangement of 2-furyl ketone derivatives. google.com This approach, developed by Perron and Albizati, utilizes the oxidation of a furan ring tethered to a ketone, which triggers a rearrangement and cyclization cascade to form the oxidized spiroketal structure. google.comacs.org The furan acts as a latent precursor to the dihydropyranone ring. The versatility of furan chemistry allows for the introduction of various substituents prior to the key oxidative rearrangement step, offering a flexible entry point to functionalized dioxaspiroketals. google.comdntb.gov.ua
Emerging Synthetic Technologies: Other advanced synthetic methods are poised to make an impact in this area. These include:
Domino Reactions: Catalytic asymmetric domino reactions are being developed to construct complex chiral molecules, including spiroketal lactones, in a single, highly efficient operation. acs.org This approach can simultaneously install multiple stereocenters with high control. acs.org
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents to mediate oxidative spirocyclizations of phenolic precursors or other suitable substrates is a growing trend, offering mild and selective conditions for forming the spirocyclic core. beilstein-journals.org
Metal-Catalyzed Cyclizations: Transition-metal catalysis, particularly with gold or palladium, continues to provide powerful tools for the cyclization of alkynyl diols or similar precursors into spiroketals under neutral conditions, avoiding the often harsh requirements of strong acids. nih.gov
Exploration of Advanced Applications in Chemical Biology and Material Science
The unique, rigid, three-dimensional structure of the dioxaspiro[5.5]undecane framework makes it a "privileged scaffold" for designing molecules that can interact specifically with biological targets or serve as building blocks for advanced materials. northeastern.edumskcc.orgrsc.org
Chemical Biology: Spiroketals are exceptionally common in natural products that exhibit a wide range of potent biological activities, including antibiotic, antifungal, antiparasitic, and anticancer effects. nih.govnortheastern.edu These natural products serve as inspiration for the development of new therapeutic agents and chemical probes to study biological processes. nih.govmskcc.org The spiroketal unit often acts as a rigid conformational anchor, presenting appended functional groups in precise three-dimensional orientations for optimal binding to proteins and other biological macromolecules. mskcc.org
While specific biological studies on this compound are not yet widely reported, its structural similarity to known bioactive molecules makes it an attractive target for screening in drug discovery programs. Future research will likely involve the synthesis of this compound and its derivatives for evaluation in various biological assays, leveraging its potential as a core scaffold for new chemical biology tools and medicinal agents. mskcc.org
Material Science: The application of spiroketals in material science is an emerging and less explored frontier. However, the inherent properties of the this compound scaffold suggest several potential avenues of research. Spiro-compounds in general are noted for their unique structural and stereochemical properties, which have led to their investigation in applications such as hole-transporting materials for electronics and fluorescent switches. researchgate.net
The rigid spirocyclic structure could be exploited to create polymers with novel properties. The lactone functionality within the molecule is particularly interesting as it is susceptible to ring-opening polymerization, a common method for producing polyesters. Using this compound or its derivatives as a monomer could lead to polymers with the spiroketal unit embedded in the backbone or as a pendant group, potentially imparting unique thermal, mechanical, or optical properties. Furthermore, the concept of using spiroketals in controlled-release applications, as demonstrated by the encapsulation of the related pheromone 1,7-dioxaspiro[5.5]undecane in polymer microspheres, highlights a tangible link between this class of compounds and material science applications. mdpi.com
Design and Synthesis of New Dioxaspiro[5.5]undec-2-en-4-one Derivatives with Tunable Properties
A key future direction is the rational design and synthesis of new derivatives of this compound where specific properties are systematically altered or "tuned." This is achieved by introducing various functional groups at different positions on the spiroketal scaffold.
The synthetic methodologies described previously offer numerous handles for derivatization. For example, by varying the starting materials in a condensation approach (e.g., using substituted β-dicarbonyls or lactones), a wide range of analogues can be produced. rsc.org These modifications can influence several key parameters:
Electronic Properties: Introducing electron-withdrawing or electron-donating groups can modulate the reactivity of the enone system, which is crucial for its biological interactions and potential use as a Michael acceptor.
Steric Properties: Altering the size and shape of substituents can control how the molecule fits into the binding pocket of a biological target or how it packs in a solid-state material.
Physicochemical Properties: Functional group modification can tune properties like solubility, lipophilicity, and metabolic stability, which are critical for applications in both chemical biology and materials.
Stereochemical Diversity: A major focus of modern spiroketal synthesis is the control of stereochemistry, particularly at the anomeric spiro-carbon. mskcc.org Kinetically controlled cyclization reactions can provide access to stereoisomers that are inaccessible under thermodynamic conditions. Since different stereoisomers can have dramatically different biological activities and physical properties, the ability to selectively synthesize each isomer is a powerful tool for tuning the function of the final molecule. mskcc.org
By systematically creating libraries of these derivatives, researchers can establish clear structure-activity relationships (SAR) or structure-property relationships (SPR), paving the way for the development of highly specialized molecules for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
